molecular formula C18H32O16 B1581827 Isomaltotriose CAS No. 3371-50-4

Isomaltotriose

Cat. No.: B1581827
CAS No.: 3371-50-4
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-PPSBPDGWSA-N
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Biochemical Analysis

Biochemical Properties

Isomaltotriose interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is α-glucosidase . The nature of these interactions involves the enzymatic conversion of maltose into this compound .

Cellular Effects

As a potential prebiotic, it is expected to beneficially affect the host by selectively stimulating the growth and/or activity of certain bacteria in the colon .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-glucosidase. This enzyme catalyzes the conversion of maltose into this compound

Temporal Effects in Laboratory Settings

It has been observed that the yield of this compound can be significantly improved in a fed-batch process compared to a batch setup .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymatic conversion of maltose. It interacts with the enzyme α-glucosidase in this process

Preparation Methods

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQEBRMDXPWNX-FYHZSNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3371-50-4
Record name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the molecular formula and weight of isomaltotriose?

A1: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: Are there specific structural features of this compound that dictate its interaction with enzymes?

A3: Yes, the α-(1→6) glycosidic linkages in this compound are crucial for its recognition and binding to enzymes like oligo-1,6-glucosidases. Research on Bifidobacterium breve UCC2003 α-glucosidases (Agl1 and Agl2) showed that these enzymes exhibited hydrolytic activity towards this compound and other α-(1→6) linked oligosaccharides. []

Q3: What are the main applications of this compound?

A4: this compound is primarily known for its potential as a prebiotic. Studies have shown that this compound can be produced from Thai rice through fungal fermentation using Aspergillus oryzae. [] This suggests its potential application in functional foods and beverages.

Q4: Can this compound be produced enzymatically? What are the advantages?

A5: Yes, enzymatic production of this compound offers several benefits over traditional chemical methods, including higher purity and milder reaction conditions. A study demonstrated the production of high-purity isomalto-oligosaccharides syrup, containing isomaltose, panose, and this compound, using a combination of transglucosidase and yeast fermentation. []

Q5: How does the production of this compound from starch compare to other oligosaccharides?

A6: Research indicates that the kinetics and equilibria of this compound formation from D-glucose using Aspergillus niger glucoamylases are different compared to other oligosaccharides like maltose, kojibiose, and nigerose. [] This highlights the unique enzymatic pathways involved in this compound synthesis.

Q6: How does this compound behave in a solid matrix?

A7: Studies using dielectric spectroscopy and solid-state nuclear magnetic resonance have investigated the molecular mobility of freeze-dried this compound below its glass transition temperature. [] This research is crucial for understanding the stability and behavior of this compound in solid formulations, particularly in pharmaceutical applications.

Q7: What analytical methods are used to quantify this compound?

A9: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is commonly used for the quantification of this compound and other oligosaccharides in various matrices, including Chinese rice wine and barley during malting. [, ]

Q8: Can mass spectrometry be used to analyze this compound?

A10: Yes, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), in both positive and negative ion modes, have been used to analyze dextran samples, including this compound. [] These techniques offer valuable insights into the structural characteristics and fragmentation patterns of this compound.

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